2,5-dichloro-4-nitro-1H-imidazole
Overview
Description
2,5-Dichloro-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C3HCl2N3O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to an imidazole ring.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-nitro-1H-imidazole typically involves the nitration of 2,5-dichloroimidazole. One common method includes the reaction of 2,5-dichloroimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid are commonly used.
Major Products:
Substitution Reactions: Products include substituted imidazoles where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2,5-dichloro-4-amino-1H-imidazole.
Scientific Research Applications
2,5-Dichloro-4-nitro-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichloro-5-nitroimidazole
- 2,5-Dichloro-4-aminoimidazole
- 2,5-Dichloro-4-methylimidazole
Comparison: 2,5-Dichloro-4-nitro-1H-imidazole is unique due to the specific positioning of the nitro group and chlorine atoms on the imidazole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the nitro group at the 4-position makes it more reactive in reduction reactions compared to 2,4-dichloro-5-nitroimidazole .
Properties
IUPAC Name |
2,4-dichloro-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHISXIOFMXKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166706 | |
Record name | Imidazole, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-32-9 | |
Record name | Imidazole, 2,4-dichloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-nitroimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-4-nitroimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDR7EP5ZFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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